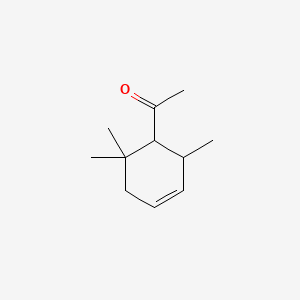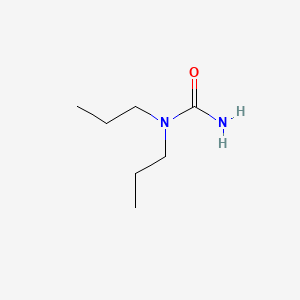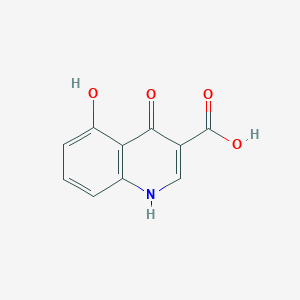![molecular formula C12H20N4 B8787305 1[2-(3-Pyridylmethylamino)ethyl]piperazine CAS No. 6957-13-7](/img/structure/B8787305.png)
1[2-(3-Pyridylmethylamino)ethyl]piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-Piperazinyl)-N-(3-pyridinylmethyl)ethanamine is a chemical compound that features a piperazine ring and a pyridine ring connected via an ethanamine linker
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1[2-(3-Pyridylmethylamino)ethyl]piperazine typically involves the reaction of piperazine with 3-pyridylmethyl chloride under basic conditions. The reaction is usually carried out in an anhydrous solvent such as tetrahydrofuran (THF) or dichloromethane (CH2Cl2) to prevent hydrolysis .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
化学反应分析
Types of Reactions
2-(1-Piperazinyl)-N-(3-pyridinylmethyl)ethanamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be performed using agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine nitrogen atoms.
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, typically in anhydrous solvents.
Substitution: Alkyl halides, acyl chlorides, in the presence of a base.
Major Products Formed
Oxidation: Formation of N-oxides or other oxidized derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted piperazine or pyridine derivatives.
科学研究应用
2-(1-Piperazinyl)-N-(3-pyridinylmethyl)ethanamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for pharmaceuticals.
作用机制
The mechanism of action of 1[2-(3-Pyridylmethylamino)ethyl]piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring can mimic the structure of endogenous ligands, allowing the compound to bind to receptors and modulate their activity. The pyridine ring can enhance the binding affinity and specificity of the compound .
相似化合物的比较
Similar Compounds
1-(2-Pyridyl)piperazine: Similar structure but lacks the ethanamine linker.
4-Methyl-1-piperazinyl-3-pyridinylmethanamine: Contains a methyl group on the piperazine ring.
Uniqueness
2-(1-Piperazinyl)-N-(3-pyridinylmethyl)ethanamine is unique due to its specific combination of a piperazine ring, a pyridine ring, and an ethanamine linker. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
属性
CAS 编号 |
6957-13-7 |
|---|---|
分子式 |
C12H20N4 |
分子量 |
220.31 g/mol |
IUPAC 名称 |
2-piperazin-1-yl-N-(pyridin-3-ylmethyl)ethanamine |
InChI |
InChI=1S/C12H20N4/c1-2-12(10-14-3-1)11-15-6-9-16-7-4-13-5-8-16/h1-3,10,13,15H,4-9,11H2 |
InChI 键 |
UJUAARGDLUVXPB-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCN1)CCNCC2=CN=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


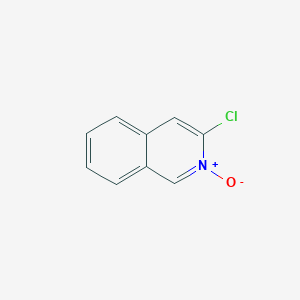
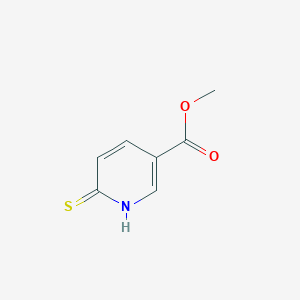
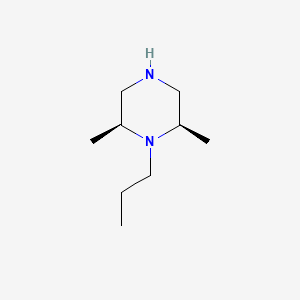
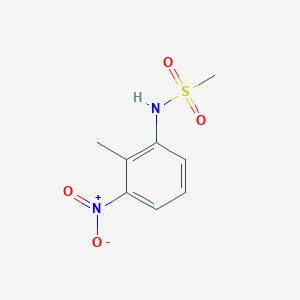
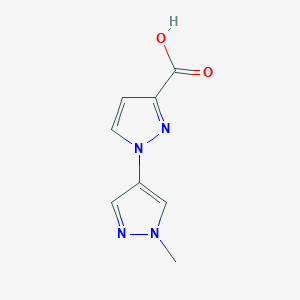
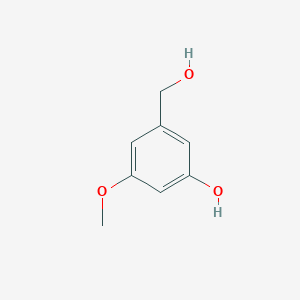
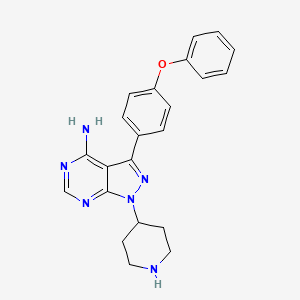
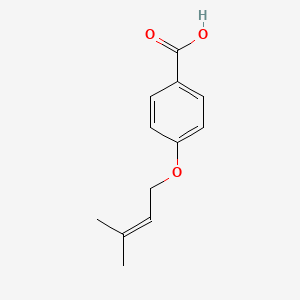
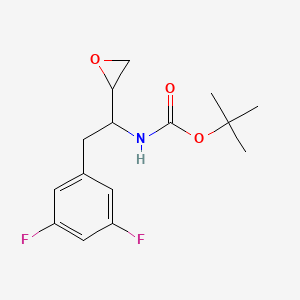
![6-(2-phenylpyrazolo[1,5-a]pyridin-3-yl)pyridazin-3(2H)-one](/img/structure/B8787278.png)
